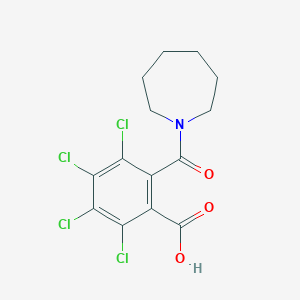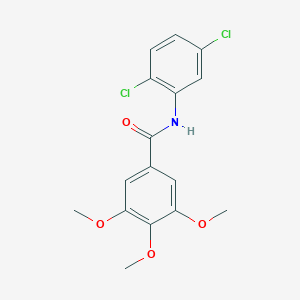![molecular formula C23H26ClNO3 B3453134 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide
説明
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide, also known as CP-544326, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit promising results in various preclinical studies.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide involves its binding to specific receptors or enzymes involved in various cellular processes. For example, in oncology, this compound has been shown to inhibit the activity of the enzyme p70S6K, which is involved in the regulation of cell proliferation and survival. In neurology, this compound has been shown to modulate the activity of the neurotransmitter systems glutamate and dopamine, which are involved in cognitive function and memory. In psychiatry, this compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neurology, this compound has been shown to improve cognitive function and memory in animal models. In psychiatry, this compound has been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One advantage of 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide is its specificity for certain receptors or enzymes, which allows for targeted modulation of specific cellular processes. However, a limitation of this compound is its relatively low potency and efficacy compared to other compounds with similar mechanisms of action.
将来の方向性
For research on 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide include further investigation of its potential therapeutic applications in oncology, neurology, and psychiatry. In oncology, future research could focus on optimizing the dosing and administration of this compound to maximize its efficacy and minimize side effects. In neurology, future research could focus on developing more potent and selective derivatives of this compound that exhibit improved cognitive enhancing properties. In psychiatry, future research could focus on investigating the potential of this compound to treat other psychiatric disorders, such as schizophrenia and bipolar disorder.
科学的研究の応用
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and survival. In neurology, this compound has been studied for its potential to improve cognitive function and memory by modulating neurotransmitter systems in the brain. In psychiatry, this compound has been investigated for its potential to treat anxiety and depression by targeting specific receptors in the brain.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-27-20-11-8-18(15-21(20)28-2)23(13-3-4-14-23)16-25-22(26)12-7-17-5-9-19(24)10-6-17/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGALDDBHQQEM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C=CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methylphenyl)sulfonyl]-4'-nitrobiphenyl](/img/structure/B3453051.png)

![2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B3453057.png)
![3-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3453060.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate](/img/structure/B3453067.png)
![ethyl [(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3453069.png)
![2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3453077.png)


![2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3453100.png)
![4-({[5-(4-bromophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3453114.png)

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453141.png)
